molecular formula C30H53N3O6 B1664508 Aliskiren CAS No. 173334-57-1

Aliskiren

Cat. No. B1664508
M. Wt: 551.8 g/mol
InChI Key: UXOWGYHJODZGMF-QORCZRPOSA-N
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Description

Aliskiren is a direct renin inhibitor used to manage hypertension . It works by blocking an enzyme in the body that is necessary to produce a substance that causes blood vessels to tighten . As a result, the blood vessels relax and this decreases the blood pressure .


Synthesis Analysis

The synthesis of Aliskiren, a recently marketed drug for the treatment of hypertension, has been presented in several studies . The focus of the synthetic effort is to develop an efficient pathway for the synthesis of (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy) benzyl)-N,N,8-trimethylnon-4-enamide (2a), which has been used as the advanced intermediate toward Aliskiren .


Molecular Structure Analysis

Aliskiren has a molecular formula of C30H53N3O6 . The average mass is 551.758 Da and the monoisotopic mass is 551.393433 Da . The structure of Aliskiren has been analyzed using molecular modelling and crystallographic structure analysis .


Chemical Reactions Analysis

Aliskiren is a renin inhibitor . It works by blocking an enzyme in the body that is necessary to produce a substance that causes blood vessels to tighten . As a result, the blood vessels relax and this decreases the blood pressure .


Physical And Chemical Properties Analysis

Aliskiren is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1–3 hours . The absolute bioavailability of Aliskiren is 2.6% .

Scientific Research Applications

Cardiovascular and Renal Applications

  • Limiting Cardiovascular Diseases : Aliskiren has been found to limit the progression of abdominal aortic aneurysm, ventricular hypertrophy, and atherosclerosis in mouse models. This suggests its potential in cardiovascular disease management beyond its antihypertensive effects (Seto et al., 2014).
  • Impact on Chronic Kidney Disease : Research indicates aliskiren can reverse renal disease in transgenic mice with hypertensive chronic kidney disease, suggesting its role in treating kidney conditions (Kavvadas et al., 2013).

Metabolic and Endocrine Functions

  • Reduction of Hepatic Steatosis : Aliskiren reduced hepatic steatosis, epididymal fat mass, and improved skeletal muscle insulin sensitivity in high-fat diet-fed mice, indicating its potential in managing non-alcoholic fatty liver disease (Lee et al., 2016).
  • Effect on Diabetic Models : Studies also show aliskiren's beneficial effects in diabetic models, improving insulin pathways and pancreatic function, hinting at its potential use in diabetic patients (Elrashidy et al., 2012).

Vascular Health

  • Improving Endothelial Function : Aliskiren enhanced peripheral endothelial function and reduced arterial stiffness in essential hypertensive patients, indicating its potential for improving vascular health (Virdis et al., 2012).

Cardioprotection and Antioxidant Effects

  • Cardioprotection in Ischemic Conditions : Research demonstrates aliskiren's ability to protect against myocardial ischemia-reperfusion injury and improve cardiac injury outcomes in experimental settings (Chen et al., 2017).

Antifibrotic Potential

  • Reduction of Fibrosis in Multiple Organs : Aliskiren has shown antifibrotic potential in various organs, interfering with fibrogenic cytokines and oxidative stress. This suggests its applicability in diseases where fibrosis plays a key role (Marin et al., 2020).

Future Directions

Aliskiren is a newly developed drug and its role in treating heart and renal diseases are still controversial . Future research is needed to evaluate the clinical effectiveness, safety, and tolerability of Aliskiren monotherapy .

properties

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N3O6/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35)/t22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWGYHJODZGMF-QORCZRPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891494
Record name Aliskiren
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Molecular Weight

551.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aliskiren
Source Human Metabolome Database (HMDB)
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Boiling Point

748.4±60.0
Record name Aliskiren
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Solubility

Highly soluble in water (as hemifumarate salt), In water, >350 mg/mL (pH 7.4), 2.10e-03 g/L
Record name Aliskiren
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Record name Aliskiren
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Record name Aliskiren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Aliskiren is a renin inhibitor. Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I. Angiotensin I is then converted to angiotensin II, an active protein. Angiotensin II is a potent vasoconstrictor that causes the release of catecholamines into the circulation. It also promotes the secretion of aldosterone in addition to sodium reabsorption, increasing blood pressure. Additionally, angiotensin II acts on the adrenal cortex where it stimulates aldosterone release. Aldosterone increases sodium reabsorption and potassium excretion in the nephron. Aliskiren prevents the above process via binding to renin at its active site, stopping the cleavage of angiotensin, in turn inhibiting the formation of angiotensin I. This ends the cascade of angiotensin II mediated mechanisms that normally increase blood pressure., Aliskiren is a nonpeptide renin inhibitor. Renin catalyzes the conversion of angiotensinogen to angiotensin I, the initial and rate-limiting enzymatic reaction of the renin-angiotensin-aldosterone (RAA) system; angiotensin I is subsequently cleaved to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II has vasoconstrictor and aldosterone-secreting effects, which increase blood pressure. All drugs that inhibit the RAA system, including renin inhibitors, suppress feedback inhibition of renin secretion, leading to a compensatory increase in plasma renin concentrations. When this increase occurs during therapy with ACE inhibitors or angiotensin II receptor antagonists, the result is increased plasma renin activity (PRA). Because aliskiren binds with high affinity to plasma renin, aliskiren inhibits effects of increased renin concentrations and conversion of angiotensinogen to angiotensin I, resulting in reduced PRA and reduced concentrations of angiotensin I, angiotensin II, and aldosterone; whether aliskiren affects other RAA system components (eg, ACE, non-ACE pathways) is not known., Renin is secreted by the kidney in response to decreases in blood volume and renal perfusion. Renin cleaves angiotensinogen to form the inactive decapeptide angiotensin I (Ang I). Ang I is converted to the active octapeptide angiotensin II (Ang II) by angiotensin-converting enzyme (ACE) and non-ACE pathways. Ang II is a powerful vasoconstrictor and leads to the release of catecholamines from the adrenal medulla and prejunctional nerve endings. It also promotes aldosterone secretion and sodium reabsorption. Together, these effects increase blood pressure. Ang II also inhibits renin release, thus providing a negative feedback to the system. This cycle, from renin through angiotensin to aldosterone and its associated negative feedback loop, is known as the renin-angiotensin-aldosterone system (RAAS). Aliskiren is a direct renin inhibitor, decreasing plasma renin activity (PRA) and inhibiting the conversion of angiotensinogen to Ang I. Whether aliskiren affects other RAAS components, eg, ACE or non-ACE pathways, is not known., Aliskiren ... acts at the point of activation of the renin-angiotensin-aldosterone system, or renin system, inhibiting the conversion of angiotensinogen to angiotensin I by renin and thereby reducing the formation of angiotensin II by angiotensin-converting enzyme (ACE) and ACE-independent pathways. Aliskiren is a highly potent inhibitor of human renin in vitro (concentration of aliskiren that produces 50% inhibition of renin 0.6 nmol/L). ..., Aliskiren is an orally active direct renin inhibitor which inhibits the synthesis of angiotensin I by linking to active renin on a deep cleft of its molecular structure, the site of hydrolysis of the Leu10-Val11 bond of angiotensinogen. At variance with angiotensin-converting enzyme (ACE) inhibitors, aliskiren eliminates the main substrate for the 'escape' phenomenon (synthesis of angiotensin II from angiotensin I through alternative enzymatic pathways). The possibility that the antihypertensive effect of aliskiren differs from that of ACE inhibitors needs to be proved in specifically designed clinical trials. Over the past 2 years, three studies have been published which directly compared aliskiren with ramipril, in patients with hypertension. /Investigators/ made a pooled analysis of these studies. In order to avoid interference with additional drugs, analysis was restricted to trial periods when the two drugs were given as monotherapy. In each individual study, systolic blood pressure (BP) was slightly lower with aliskiren. Overall, systolic BP was lower with aliskiren than with ramipril (weighted mean difference between the treatments 1.84 mmHg; fixed effect model; p < 0.0001; and 1.87 mmHg; random effect model; p = 0.0055). The standardized mean difference between the treatments was 2.58 (fixed effect model; p < 0.0001) and 2.92 (random effect model; p = 0.0017) in favor of aliskiren. Compared with ramipril, aliskiren may have induced a more complete 'upstream' inhibition of the renin-angiotensin-aldosterone system, with consequent greater suppression of angiotensin II. Another potential explanation may be the longer terminal elimination half-life of aliskiren (about 40 hours) compared with ramiprilat (13-17 hours). These data provide further evidence that aliskiren monotherapy provides a sustained BP reduction over the 24 hours., For more Mechanism of Action (Complete) data for Aliskiren (7 total), please visit the HSDB record page.
Record name Aliskiren
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Record name Aliskiren
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Product Name

Aliskiren

CAS RN

173334-57-1
Record name Aliskiren
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Record name Aliskiren
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Record name Benzeneoctanamide, δ-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)-, (αS,γS,δS,ζS)
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Record name ALISKIREN
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Record name Aliskiren
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Record name Aliskiren
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Melting Point

>95
Record name Aliskiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09026
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,800
Citations
MJ Brown - Circulation, 2008 - Am Heart Assoc
… aliskiren could explain why a 60% reduction in aliskiren absorption by food does not affect efficacy, it is likely that most aliskiren (… aliskiren being closer to the IC 50 value. Nevertheless, …
Number of citations: 153 www.ahajournals.org
S Vaidyanathan, V Jarugula, HA Dieterich… - Clinical …, 2008 - Springer
… Aliskiren is a highly potent inhibitor of human renin in vitro (concentration of aliskiren that produces 50% inhibition of renin 0.6 nmol/L). Aliskiren is rapidly absorbed following oral …
Number of citations: 181 link.springer.com
JE Frampton, MP Curran - Drugs, 2007 - Springer
… ; there was no evidence of rebound hypertension following aliskiren withdrawal. Aliskiren-based therapy (ie aliskiren as monotherapy or in combination with another antihypertensive …
Number of citations: 139 link.springer.com
JJV McMurray, H Krum, WT Abraham… - … England Journal of …, 2016 - Mass Medical Soc
… We tested whether combining the renin inhibitor aliskiren with the ACE inhibitor enalapril was superior to enalapril alone and whether aliskiren was at least noninferior to enalapril in …
Number of citations: 250 www.nejm.org
C Jensen, P Herold, HR Brunner - Nature reviews Drug discovery, 2008 - nature.com
… with 150 mg of aliskiren, 5 mg ramipril or 150 mg aliskiren and 5 mg ramipril. After 4 weeks, dosages were force-titrated to 300 mg aliskiren, 10 mg ramipril or 300 aliskiren and 10 mg …
Number of citations: 274 www.nature.com
KK Daugherty - American Journal of Health-System Pharmacy, 2008 - academic.oup.com
… Aliskiren is the first of a new class of antihypertensive agents, … Clinical studies comparing aliskiren monotherapy with … Greater reductions in BP have been achieved when aliskiren was …
Number of citations: 31 academic.oup.com
S Şen, S Sabırlı, T Özyiğit… - Therapeutic advances in …, 2013 - journals.sagepub.com
… of aliskiren is similar to that of the other major antihypertensive agents. Furthermore, aliskiren has a similar safety profile to placebo. Combination treatment with aliskiren showed …
Number of citations: 56 journals.sagepub.com
HM Siragy, S Kar, P Kirkpatrick - Nature Reviews Drug Discovery, 2007 - go.gale.com
… The dosages of aliskiren and … , aliskiren 300 mg combined with valsartan 320 mg lowered MSDBP from baseline by 12.2 mm Hg, significantly more than either monotherapy (aliskiren …
Number of citations: 24 go.gale.com
HH Parving, F Persson, JB Lewis… - … England Journal of …, 2008 - Mass Medical Soc
… evaluated the possible renoprotective effect of aliskiren in 599 patients with hypertension, … 150 mg of aliskiren once daily for 3 months, followed by 300 mg of aliskiren daily for another …
Number of citations: 545 www.nejm.org
M Azizi, R Webb, J Nussberger… - Journal of …, 2006 - journals.lww.com
With the development of aliskiren, blockade of the renin–angiotensin–aldosterone system (RAAS) at the level of the interaction of renin with a substrate has become a clinical reality. …
Number of citations: 336 journals.lww.com

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